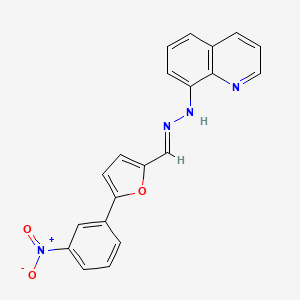![molecular formula C13H16ClNOS B5722183 1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)
1-{[(4-chlorophenyl)thio]acetyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(4-chlorophenyl)thio]acetyl}piperidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapeutic agents.
Applications De Recherche Scientifique
1-{[(4-chlorophenyl)thio]acetyl}piperidine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit potent analgesic, anxiolytic, and antidepressant effects in animal models. Moreover, this compound has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, emotion, and cognition.
Mécanisme D'action
The mechanism of action of 1-{[(4-chlorophenyl)thio]acetyl}piperidine involves the modulation of neurotransmitter systems in the brain. It has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their extracellular levels. This, in turn, enhances their signaling and promotes the activation of downstream signaling pathways, resulting in the observed effects on behavior and physiology.
Biochemical and Physiological Effects:
1-{[(4-chlorophenyl)thio]acetyl}piperidine has been found to elicit a range of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, increase exploratory behavior, and improve cognitive function. Moreover, this compound has been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-{[(4-chlorophenyl)thio]acetyl}piperidine is its potency and selectivity for the modulation of neurotransmitter systems. This makes it a valuable tool for studying the role of these systems in behavior and physiology. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-{[(4-chlorophenyl)thio]acetyl}piperidine. One area of interest is the development of new drugs and therapeutic agents based on this compound. Another area of focus is the elucidation of the molecular mechanisms underlying its effects on behavior and physiology. Additionally, there is a need for further exploration of its potential applications in various fields, including neurobiology, pharmacology, and medicinal chemistry.
Conclusion:
In conclusion, 1-{[(4-chlorophenyl)thio]acetyl}piperidine is a synthetic compound that has shown promise for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its unique structure and properties make it a valuable tool for studying the role of neurotransmitter systems in behavior and physiology. Further research is needed to fully elucidate the molecular mechanisms underlying its effects and to explore its potential applications in drug development and therapeutic interventions.
Méthodes De Synthèse
The synthesis of 1-{[(4-chlorophenyl)thio]acetyl}piperidine involves the reaction of piperidine with 4-chlorobenzyl chloride in the presence of sodium hydride and dimethylformamide (DMF). The resulting intermediate is then treated with thioacetic acid to obtain the final product. This method has been optimized to yield high purity and yield of the compound.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSACVPMPDDBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-1-piperidino-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5722117.png)
![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)

![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)


![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)


